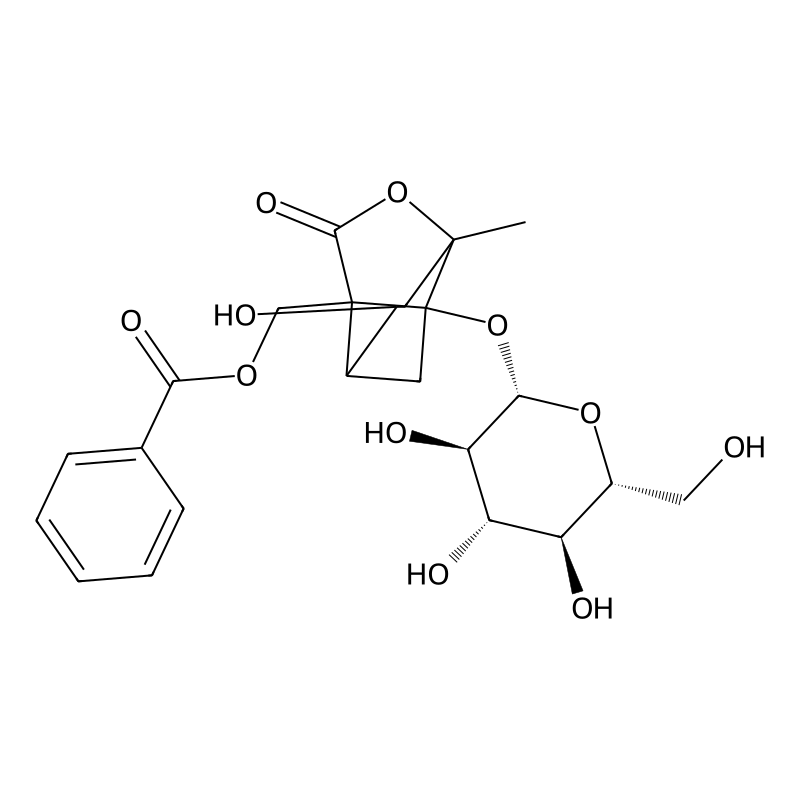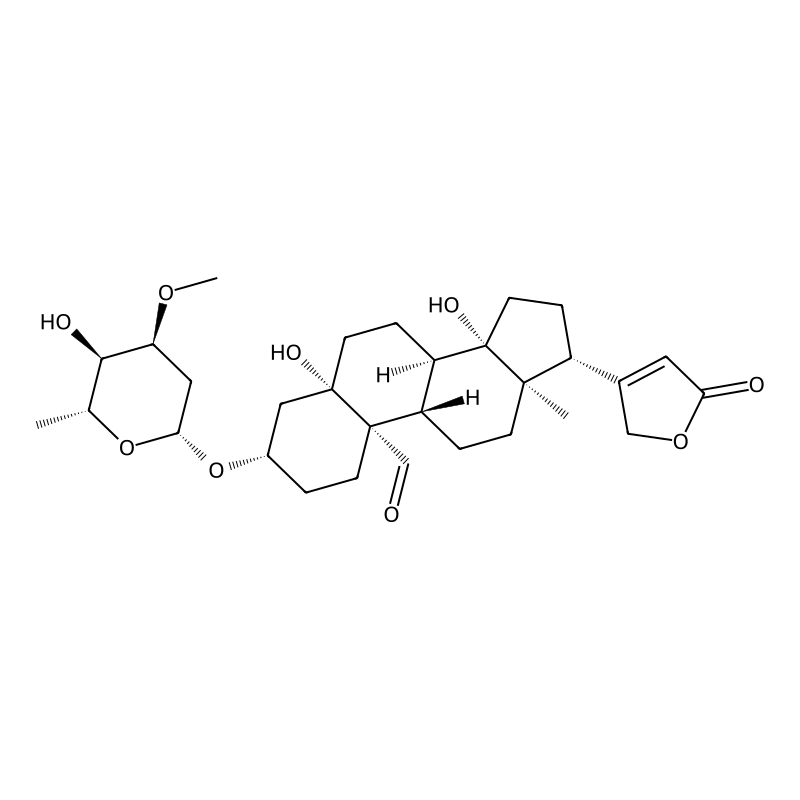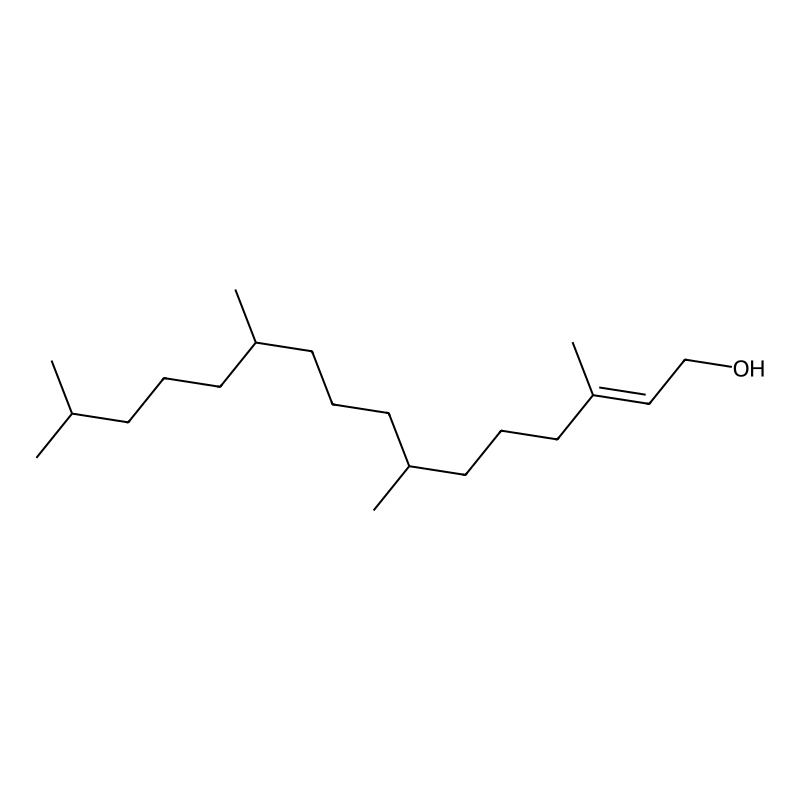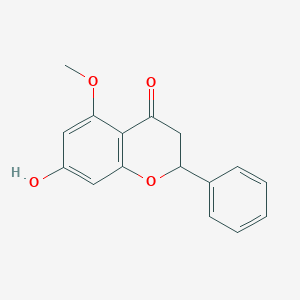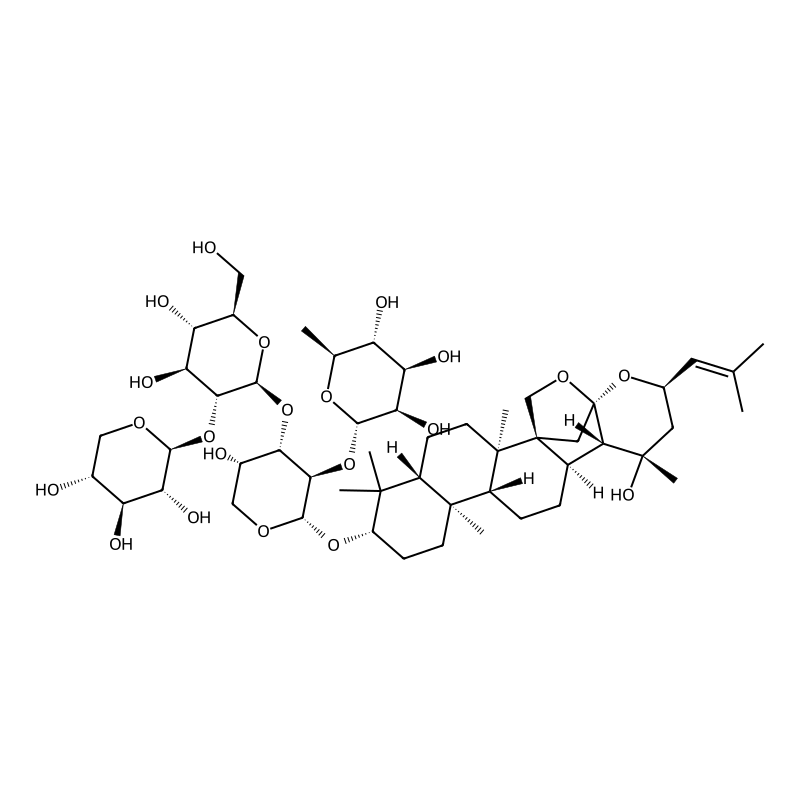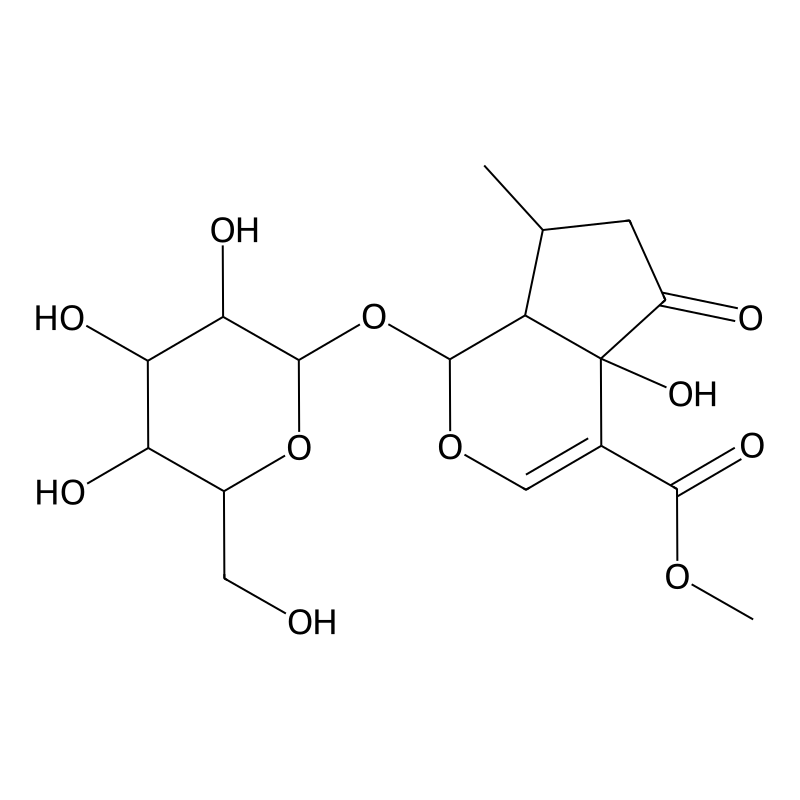Phytochemical Standards
CAS No.:39011-90-0
Molecular Formula:C23H28O11
Molecular Weight:480.5 g/mol
Availability:
In Stock
CAS No.:508-77-0
Molecular Formula:C30H44O9
Molecular Weight:548.7 g/mol
Availability:
In Stock
CAS No.:7541-49-3
Molecular Formula:C20H40O
Molecular Weight:296.5 g/mol
Availability:
In Stock
CAS No.:1090-65-9
Molecular Formula:C16H14O4
Molecular Weight:270.28 g/mol
Availability:
In Stock
CAS No.:55466-05-2
Molecular Formula:C52H84O21
Molecular Weight:1045.2 g/mol
Availability:
In Stock
CAS No.:50816-24-5
Molecular Formula:C17H24O11
Molecular Weight:404.4 g/mol
Availability:
In Stock
